molecular formula C21H16O4 B5649633 6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE

6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE

Cat. No.: B5649633
M. Wt: 332.3 g/mol
InChI Key: VSHJJYYIZBMTFV-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups and a benzochromenone core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE typically involves the condensation of 6-methoxy-2-hydroxybenzaldehyde with 4-methoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    6-METHOXY-2-(4-METHOXYPHENYL)BENZOBITHIOPHENE: Shares a similar methoxy and phenyl structure but differs in the core ring system.

    6-METHOXY-2-(4-METHOXYPHENYL)BENZOTHIOPHENE: Another structurally related compound with a thiophene ring instead of a chromenone core.

Uniqueness

6-METHOXY-2-[(Z)-1-(4-METHOXYPHENYL)METHYLIDENE]BENZO[DE]CHROMEN-3-ONE is unique due to its specific chromenone core and the presence of methoxy groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse scientific research applications further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

(3Z)-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-23-14-8-6-13(7-9-14)12-19-21(22)16-10-11-17(24-2)15-4-3-5-18(25-19)20(15)16/h3-12H,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHJJYYIZBMTFV-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C4C(=C(C=C3)OC)C=CC=C4O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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